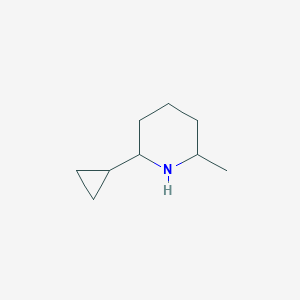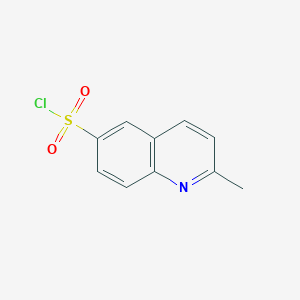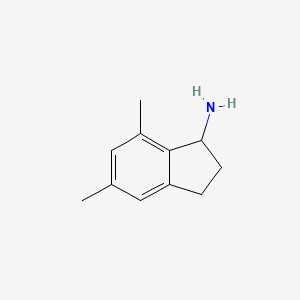![molecular formula C26H21BrN2O5 B13532396 3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B13532396.png)
3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamido)benzoic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a cyanoprop-2-enamido group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamido)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-[(4-bromophenyl)methoxy]-3-ethoxybenzaldehyde: This intermediate can be synthesized through the reaction of 4-bromophenol with 3-ethoxybenzaldehyde in the presence of a suitable base and solvent.
Synthesis of 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide: The aldehyde intermediate is then reacted with malononitrile and ammonium acetate under basic conditions to form the enamide.
Final Step: The enamide is then subjected to a condensation reaction with 3-bromobenzoic acid in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Shares the bromophenyl and methoxy groups but lacks the ethoxyphenyl and cyanoprop-2-enamido groups.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of the bromophenyl group.
3-Bromo-2-methoxybenzoic acid: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
3-(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamido)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H21BrN2O5 |
|---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H21BrN2O5/c1-2-33-24-13-18(8-11-23(24)34-16-17-6-9-21(27)10-7-17)12-20(15-28)25(30)29-22-5-3-4-19(14-22)26(31)32/h3-14H,2,16H2,1H3,(H,29,30)(H,31,32)/b20-12+ |
InChI Key |
FCEWTMLZJKEGGF-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)



